molecular formula C17H16N4O B2819108 1-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1172389-35-3

1-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2819108
CAS No.: 1172389-35-3
M. Wt: 292.342
InChI Key: XZPWNWBRPACXLK-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound features a phenyl group, a methyl group, and a pyridin-3-ylmethyl group attached to the pyrazole ring, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions: The pyrazole core undergoes substitution reactions to introduce the phenyl and methyl groups. This can be achieved using reagents like phenylboronic acid and methyl iodide.

  • Amide Formation: The final step involves the introduction of the carboxamide group. This is typically done through the reaction of the pyrazole derivative with an appropriate amine, such as pyridin-3-ylmethylamine, in the presence of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions are common, where various functional groups can be introduced or replaced using different reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Phenylboronic acid, methyl iodide, EDC

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the pyrazole ring.

  • Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.

  • Substitution: Introduction of new functional groups, resulting in derivatives with altered chemical properties.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.

  • Medicine: The compound and its derivatives are explored for their therapeutic properties, such as anti-inflammatory, anticancer, and antiviral activities.

  • Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The phenyl and pyridin-3-ylmethyl groups play a crucial role in binding to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application, but it generally involves the inhibition or activation of key biological processes.

Comparison with Similar Compounds

  • 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea

  • N-(4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness: 1-Methyl-3-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-methyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-21-16(10-15(20-21)14-7-3-2-4-8-14)17(22)19-12-13-6-5-9-18-11-13/h2-11H,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPWNWBRPACXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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